molecular formula C9H10N2O B3288831 (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol CAS No. 85333-34-2

(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol

Cat. No.: B3288831
CAS No.: 85333-34-2
M. Wt: 162.19 g/mol
InChI Key: YYZYILOUKSPGIR-UHFFFAOYSA-N
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Description

(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both imidazole and pyridine rings in its structure makes it a valuable scaffold for the development of pharmaceuticals and other bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol typically involves the condensation of 2-aminopyridine with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yields.

    Temperature: Elevated temperatures are often required to facilitate the condensation reaction.

    Reaction time: The reaction is generally completed within a short period due to the efficiency of microwave irradiation.

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave reactors to ensure consistent and high yields. The use of α-bromoketones and 2-aminopyridine as starting materials remains the same, but the process is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products:

    Oxidation products: Ketones or aldehydes.

    Reduction products: Reduced imidazo[1,2-a]pyridine derivatives.

    Substitution products: Various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

(2-Methylimidazo[1,2-a]pyridin-8-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways involved: The compound can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit specific enzymes or block receptor sites, thereby altering cellular processes.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, known for its wide range of biological activities.

    2-Methylimidazo[1,2-a]pyridine: Similar structure but lacks the hydroxyl group.

    8-Hydroxyimidazo[1,2-a]pyridine: Similar structure but lacks the methyl group.

Uniqueness: (2-Methylimidazo[1,2-a]pyridin-8-yl)methanol is unique due to the presence of both a methyl group and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity

Properties

IUPAC Name

(2-methylimidazo[1,2-a]pyridin-8-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-7-5-11-4-2-3-8(6-12)9(11)10-7/h2-5,12H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZYILOUKSPGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272492
Record name 2-Methylimidazo[1,2-a]pyridine-8-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85333-34-2
Record name 2-Methylimidazo[1,2-a]pyridine-8-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85333-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylimidazo[1,2-a]pyridine-8-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of 56.8 g (0.36 mol) 2-methyl-8-formylimidazo[1,2-a]pyridine in 400 ml isopropanol at 0°is added in portions 8 g (0.21 mol) sodium borohydride. The reaction mixture is stirred at room temperature for an additional 2 hours. The excess sodium borohydride is decomposed by the addition of distilled waterand the solution concentrated under reduced pressure at 50° C. The residue is dissolved in water and extracted with chloroform. The chloroform extracts are combined and dried over anhydrous sodium sulfate. Following filtration, the chloroform is removed under reduced pressure to give 2-methyl-8-hydroxymethylimidazo[1,2-a]pyridine.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

From 2b (yield: 42%) as an oil; IR (CCl4) 2960, 1499, 1366, 1324 cm−1; 1H NMR (400 MHz, CDCl3) δ 2.36 (s, 3H), 4.96 (s, 2H), 6.64 (t, 1H, J=7 Hz), 7.11 (d, 1H, J=7 Hz), 7.25 (s, 1H), 7.88 (d, 1H, J=7 Hz); 13C NMR (100 MHz, CDCl3) δ 14.0, 60.8, 109.7, 111.9, 121.5, 124.1, 129.2, 142.2, 143.6; MS m/z 162 (M+, 36), 161 (100), 133 (55), 132 (46), 78 (31), 51 (16).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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